molecular formula C9H9NO6 B13153412 Ethyl 2,4-dihydroxy-5-nitrobenzoate

Ethyl 2,4-dihydroxy-5-nitrobenzoate

Cat. No.: B13153412
M. Wt: 227.17 g/mol
InChI Key: OPTURZGUVVSYGS-UHFFFAOYSA-N
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Description

Ethyl 2,4-dihydroxy-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO6 It is a derivative of benzoic acid, featuring both hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dihydroxy-5-nitrobenzoate typically involves the esterification of 2,4-dihydroxy-5-nitrobenzoic acid. The reaction can be carried out using ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common in large-scale production.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid can be used for reduction.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2,4-dihydroxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4-dihydroxy-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    Methyl 2,4-dihydroxy-5-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    2,4-Dihydroxy-5-nitrobenzoic acid: The parent acid form of the compound.

    Ethyl 3,5-dihydroxy-4-nitrobenzoate: A positional isomer with different hydroxyl and nitro group placements.

Uniqueness: this compound is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

ethyl 2,4-dihydroxy-5-nitrobenzoate

InChI

InChI=1S/C9H9NO6/c1-2-16-9(13)5-3-6(10(14)15)8(12)4-7(5)11/h3-4,11-12H,2H2,1H3

InChI Key

OPTURZGUVVSYGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-]

Origin of Product

United States

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